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Compound of Interest

Compound Name:
2-Methyl-3-nitroimidazo[1,2-

a]pyridine

Cat. No.: B1337626 Get Quote

An In-depth Technical Guide to 2-Methyl-3-nitroimidazo[1,2-a]pyridine

Introduction
The imidazo[1,2-a]pyridine scaffold is a prominent nitrogen-bridged heterocyclic system that

serves as a cornerstone in medicinal chemistry. Its derivatives exhibit a wide spectrum of

biological activities, leading to the development of several commercially successful drugs.

Notable examples include Zolpidem (a hypnotic), Alpidem (an anxiolytic), and Olprinone (a

cardiotonic agent)[1][2]. The versatility of this scaffold allows for structural modifications at

various positions, enabling the fine-tuning of its pharmacological profile.

This technical guide focuses on a specific derivative, 2-Methyl-3-nitroimidazo[1,2-a]pyridine.

It provides a comprehensive overview of its chemical identity, synthesis, and the biological

potential of the broader class of nitro-substituted imidazo[1,2-a]pyridines. The content is

tailored for researchers, scientists, and professionals in drug development, offering detailed

data, experimental protocols, and logical workflows to support further investigation and

application.

Chemical Structure and Properties
The fundamental characteristics of 2-Methyl-3-nitroimidazo[1,2-a]pyridine are essential for

its application in research and development.
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IUPAC Name and Chemical Identifiers
The formal nomenclature and registry numbers provide a unique identity for this compound.

IUPAC Name: 2-Methyl-3-nitroimidazo[1,2-a]pyridine

CAS Number: 34165-09-8[3][4]

Molecular Formula: C₈H₇N₃O₂[3]

Molecular Weight: 177.16 g/mol [3]

Chemical Structure
The structure consists of a fused imidazole and pyridine ring system. A methyl group is

substituted at position 2 of the imidazo ring, and a nitro group is at position 3.

Figure 1. Chemical structure of 2-Methyl-3-
nitroimidazo[1,2-a]pyridine.

Physicochemical Properties
The key physicochemical properties are summarized below. These values are crucial for

experimental design, including solvent selection and dosage calculations.
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Property Value Source

CAS Number 34165-09-8 [3][4]

Molecular Formula C₈H₇N₃O₂ [3]

Molecular Weight 177.16 g/mol [3]

Purity 97% (Typical) [5]

Storage Conditions Sealed in dry, 2-8°C [5]

Synthesis and Characterization
The synthesis of the imidazo[1,2-a]pyridine core can be achieved through various methods,

with the condensation of 2-aminopyridines with other reagents being a common strategy.

General Synthesis Pathway
A prevalent method for synthesizing 3-nitroimidazo[1,2-a]pyridines involves the intermolecular

oxidative cyclization of 2-aminopyridines with nitroalkenes.[6] This reaction is often catalyzed

by iodine with an oxidant like aqueous hydrogen peroxide, representing an environmentally

friendly approach.[6] The process begins with a Michael addition of the 2-aminopyridine to the

nitroalkene, followed by cyclization to form the fused heterocyclic ring system.

Starting Materials

2-Aminopyridine Derivative

Iodine-Catalyzed
Oxidative Cyclization

Nitroalkene Derivative

2-Substituted-3-nitro-
imidazo[1,2-a]pyridine
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General synthesis workflow for 3-nitroimidazo[1,2-a]pyridines.

Characterization
Synthesized imidazo[1,2-a]pyridine derivatives are typically characterized using standard

analytical techniques. These include elemental analysis and ¹H NMR spectroscopy to confirm

the chemical structure and purity of the final compounds.[7]

Biological Activity of the Imidazo[1,2-a]pyridine
Scaffold
While specific biological data for 2-methyl-3-nitroimidazo[1,2-a]pyridine is not extensively

documented in the provided results, the broader imidazo[1,2-a]pyridine class, including nitro-

substituted analogues, has demonstrated significant potential in anticancer and

antituberculosis research.

Anticancer Activity of Related Compounds
A study on a series of 3-aminoimidazo[1,2-α]pyridine compounds revealed potent cytotoxic

activity against several cancer cell lines.[8][9] One compound in the series, featuring a nitro

group on a phenyl ring at the C-2 position and a p-chlorophenyl ring at the C-3 position

(Compound 12), showed particularly high inhibitory activity against the HT-29 colon cancer cell

line.[8][9]

Compound Analogue Cell Line IC₅₀ (µM)

Compound 12¹ HT-29 (Colon) 4.15 ± 2.93

MCF-7 (Breast) 30.88 ± 14.44

B16F10 (Melanoma) 64.81 ± 15.78

¹Analogue with a nitro group at C-2 phenyl and p-chlorophenyl at C-3.[8][9]

Antituberculosis Activity
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The imidazo[1,2-a]pyridine scaffold is a recognized "drug prejudice" scaffold, with several

derivatives showing potent activity against Mycobacterium tuberculosis (Mtb), including

multidrug-resistant (MDR-TB) and extensively drug-resistant (XDR-TB) strains.[10][11]

Specifically, a class of 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides demonstrated

excellent potency.[12]

Compound Class Mtb Strain MIC₉₀ (µM)

2,7-dimethylimidazo[1,2-

a]pyridine-3-carboxamides
Various Mtb strains ≤1 µM

N-(2-

phenoxyethyl)imidazo[1,2-

a]pyridine-3-carboxamides

Drug-Sensitive Mtb 0.069–0.174

Data from related imidazo[1,2-a]pyridine classes.[11][12]

These findings suggest that the core scaffold is a viable starting point for developing novel

antituberculosis agents and that substitutions at positions 2, 3, and 7 are critical for activity.

Structure-Activity Relationship (SAR) Insights
Based on studies of related compounds, a preliminary structure-activity relationship can be

inferred. The activity of these compounds is highly dependent on the nature and position of

substituents on the imidazo[1,2-a]pyridine core.
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Key positions for substitution on the imidazo[1,2-a]pyridine core.

Experimental Protocols
The following sections provide detailed, representative methodologies for the synthesis and

biological evaluation of compounds related to 2-Methyl-3-nitroimidazo[1,2-a]pyridine.

Protocol: Synthesis of 3-Nitroimidazo[1,2-a]pyridines
This protocol is a generalized procedure based on the iodine-catalyzed oxidative cyclization of

2-aminopyridines and nitroalkenes.[6]

Reaction Setup: To a solution of the 2-aminopyridine derivative (1.0 mmol) and the

nitroalkene derivative (1.2 mmol) in a suitable solvent (e.g., ethanol), add iodine (I₂) (0.2

mmol) as a catalyst.

Oxidant Addition: Add aqueous hydrogen peroxide (H₂O₂) (30%, 2.0 mmol) dropwise to the

mixture while stirring at room temperature.

Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC)

until the starting materials are consumed.
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Work-up: Upon completion, quench the reaction by adding an aqueous solution of sodium

thiosulfate to remove excess iodine.

Extraction: Extract the product into an organic solvent such as ethyl acetate. Wash the

organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced

pressure.

Purification: Purify the crude product by column chromatography on silica gel to yield the

desired 3-nitroimidazo[1,2-a]pyridine derivative.

Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C

NMR, and mass spectrometry.

Protocol: In Vitro Anticancer Cytotoxicity Assay (MTT
Assay)
This protocol describes a standard method for assessing the cytotoxic effects of a compound

on cancer cell lines, as inferred from related studies.[8][9]
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Start: Cancer Cell Lines

1. Seed cells in 96-well plates
and allow to adhere overnight.

2. Treat cells with serial dilutions
of the test compound.

3. Incubate for 48-72 hours
at 37°C, 5% CO₂.

4. Add MTT reagent to each well
and incubate for 4 hours.

5. Add solubilization buffer (e.g., DMSO)
to dissolve formazan crystals.

6. Measure absorbance at 570 nm
using a plate reader.

7. Calculate cell viability and
determine IC₅₀ value.

Click to download full resolution via product page

Workflow for a standard in vitro MTT cytotoxicity assay.
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Conclusion
2-Methyl-3-nitroimidazo[1,2-a]pyridine belongs to a class of heterocyclic compounds with

significant therapeutic potential. While this specific molecule requires further investigation, the

broader imidazo[1,2-a]pyridine scaffold is a proven pharmacophore, yielding potent anticancer

and antituberculosis agents. The synthetic accessibility of this scaffold, coupled with the

demonstrated impact of substitutions at the C2, C3, and C7 positions, provides a robust

framework for future drug discovery efforts. Further research should focus on elucidating the

specific biological targets and mechanisms of action for nitro-substituted derivatives to fully

harness their potential in developing next-generation therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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